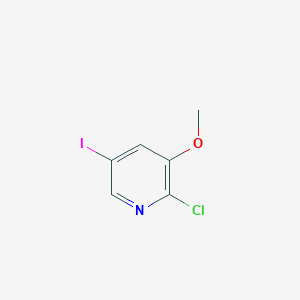
Methyl 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate is an organic compound with a complex structure that includes a pyridine ring and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate typically involves multi-step organic reactions. One common method includes the condensation of 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed for nucleophilic substitution.
Major Products
Oxidation: Formation of 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid.
Reduction: Formation of 2,2-dimethyl-3-(2-hydroxy-1,2-dihydropyridin-4-yl)propanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in metabolic processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,2-dimethylpropanoate: A simpler ester with similar structural features but lacking the pyridine ring.
2,2-Dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid: The carboxylic acid analog of the compound.
Methyl 2,2-dimethyl-3-(2-hydroxy-1,2-dihydropyridin-4-yl)propanoate: The reduced form of the compound.
Uniqueness
Methyl 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate is unique due to its combination of ester and pyridine functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
methyl 2,2-dimethyl-3-(2-oxo-1H-pyridin-4-yl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-11(2,10(14)15-3)7-8-4-5-12-9(13)6-8/h4-6H,7H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
JPAFUECXPYCRQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC(=O)NC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


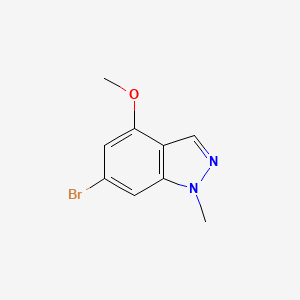
![(2S,3aR,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13896201.png)
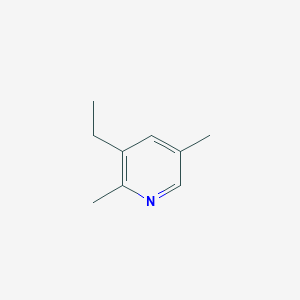


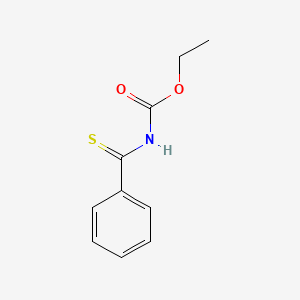
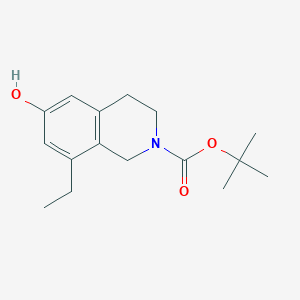

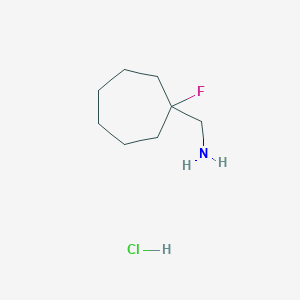
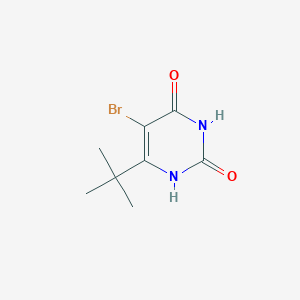

![Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13896248.png)

